2-(2-Fluoro-5-methylphenyl)acetaldehyde

Description

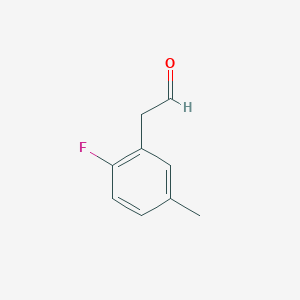

2-(2-Fluoro-5-methylphenyl)acetaldehyde is a fluorinated aromatic acetaldehyde derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, attached to an acetaldehyde moiety. Acetaldehyde derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers . The fluorine substitution in this compound likely enhances its metabolic stability and alters its electronic properties compared to non-fluorinated analogs, influencing reactivity and interaction with biological targets .

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-(2-fluoro-5-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3 |

InChI Key |

JQRCNRBKGHYRCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-5-methylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation processes or the use of continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Oxidation: 2-(2-Fluoro-5-methylphenyl)acetic acid

Reduction: 2-(2-Fluoro-5-methylphenyl)ethanol

Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

The applications of 2-(2-Fluoro-5-methylphenyl)acetaldehyde are not explicitly detailed in the provided search results. However, the search results do provide some context regarding similar compounds and related research areas.

In Silico Screening and Synthetic Routes

In silico screening using DFT calculations can narrow down the number of experiments needed when developing novel synthetic routes . One study used in silico screening to examine potential synthetic routes to 2,6-dimethylchroman-4-one, and found that a Michael reaction was most likely to produce the target compound, which was then confirmed experimentally .

Fluorine-containing Compounds in Pharmaceuticals and Agrochemicals

Fluorine-containing compounds make up around 25% of small-molecule drugs in the clinic, and 25–30% of newly introduced drugs contain at least one fluorine atom . Fluorination can enhance the bioactivity and metabolic stability of drugs and agrochemicals . The incorporation of fluorine can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .

NMDA Receptor Antagonists

Some hydroxyphenyl-2-hydroxyethyl!-piperidin-4-ol compounds are NMDA receptor antagonists . These compounds may be useful for treating diseases such as anesthesia, autoimmune experimental encephalomyelitis, convulsion, drug abuse, dyskinesia, glaucoma, and Huntington's disease .

Other compounds

Other research has explored the synthesis and pharmacological evaluation of azo compounds with fluoro substituents . Network pharmacology-integrated metabolomics strategies have been used to clarify the difference between effective compounds of raw and processed herbs, such as Farfarae flos .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic compounds, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetaldehyde

Acetaldehyde (CH₃CHO) is the simplest aldehyde and a benchmark for comparison. Key differences include:

- Reactivity : The fluorine and methyl groups in 2-(2-Fluoro-5-methylphenyl)acetaldehyde reduce its volatility (predicted boiling point >100°C vs. 20.1°C for acetaldehyde) and increase steric hindrance, slowing nucleophilic addition reactions .

- Applications : Acetaldehyde is used in acetic acid synthesis and polymer production, whereas fluorinated analogs like this compound are niche intermediates in medicinal chemistry .

Malonaldehyde

Malonaldehyde (OHC–CH₂–CHO) is a dialdehyde with distinct properties:

- Stability : Malonaldehyde polymerizes readily, unlike this compound, which is stabilized by aromatic conjugation and fluorine’s electron-withdrawing effects .

- Synthesis : Malonaldehyde is generated via hydrolysis of tetraalkoxypropanes, whereas fluorinated acetaldehydes require halogenation steps (e.g., Friedel-Crafts alkylation followed by fluorination) .

Fluorinated Analogs

- Difluoro(2-fluoro-5-methylphenyl)acetic acid (C₉H₇F₃O₂): This carboxylate derivative shares the same aromatic backbone but replaces the aldehyde with a carboxylic acid group.

- 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethene : A halogenated alkene analog with reduced electrophilicity at the carbonyl carbon due to fluorine’s inductive effects, contrasting with the aldehyde’s reactivity .

Physical and Chemical Properties Comparison

Biological Activity

2-(2-Fluoro-5-methylphenyl)acetaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, making them more effective as therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound includes a fluorine atom attached to a phenyl ring, which influences its lipophilicity and biological interactions. The presence of the aldehyde functional group allows for various chemical transformations, enhancing its utility in synthetic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate the activity of various biological pathways, potentially leading to:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which is crucial for anticancer effects.

- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

Fluorinated aldehydes have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of various fluorinated compounds found that those similar to this compound exhibited IC50 values in low micromolar ranges against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, indicating significant anticancer potential .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of related fluorinated compounds revealed activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics based on this scaffold .

Data Tables

| Biological Activity | IC50 Values (µM) | Target Organisms/Cell Lines |

|---|---|---|

| Anticancer (MCF-7) | 1.9 | Breast Cancer |

| Anticancer (HepG2) | 2.3 | Liver Cancer |

| Antimicrobial (S. aureus) | < 100 | Gram-positive Bacteria |

| Antimicrobial (E. coli) | < 250 | Gram-negative Bacteria |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-methylphenyl)acetaldehyde, and how are intermediates characterized?

- Methodology : Start with fluorinated benzaldehyde precursors (e.g., 2-Fluoro-4-hydroxybenzaldehyde, CAS 394-50-3) . Employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the methylphenyl group. Monitor reaction progress via TLC and intermediate purity via HPLC (>97% purity threshold) . Confirm intermediate structures using -NMR (e.g., aromatic proton splitting patterns) and FT-IR (aldehyde C=O stretch at ~1700 cm) .

Q. How can researchers ensure high purity during synthesis and storage?

- Methodology : Use cold storage (0–6°C) to prevent aldehyde oxidation or decomposition . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via GC-MS or HPLC with UV detection (λ = 254 nm for aromatic systems) . For long-term storage, aliquot under inert gas (N) in amber vials to avoid photodegradation .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : -NMR to confirm fluorine environment (δ ~ -110 ppm for ortho-fluoro substituents) .

- MS : High-resolution ESI-MS to verify molecular ion [M+H] (e.g., CHFO: calc. 154.13, observed 154.10) .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation (as demonstrated for fluorophenylpyridine analogs) .

Advanced Research Questions

Q. How can researchers address contradictions between experimental spectroscopic data and computational predictions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data . For discrepancies (e.g., unexpected -NMR peaks), investigate tautomerism or solvent effects. Cross-validate using X-ray crystallography, as done for 2-Fluoro-5-(4-fluorophenyl)pyridine (CCDC deposition number: 891220) .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

- Methodology :

- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 25°C, and monitor degradation via UV-Vis (λ = 280 nm) over 24 hours .

- Thermal Stability : Use DSC/TGA to determine decomposition onset temperatures. For lab-scale tests, reflux in toluene or DMF and track aldehyde conversion via -NMR .

Q. What strategies mitigate challenges in synthesizing fluorinated derivatives (e.g., difluoro analogs)?

- Methodology :

- Electrophilic Fluorination : Use Selectfluor® to introduce fluorine at electron-rich positions .

- Boronate Intermediates : Incorporate Suzuki-Miyaura coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl groups to access complex derivatives .

- Byproduct Analysis : Identify side products (e.g., difluoro(2-fluoro-5-methylphenyl)acetic acid, CAS 98619-07-9) via LC-MS/MS and optimize reaction stoichiometry .

Q. How can researchers design experiments to study biological interactions without FDA-approved protocols?

- Methodology : Conduct in vitro assays (e.g., enzyme inhibition) using fluorogenic substrates. For cytotoxicity, use MTT assays on cell lines (e.g., HEK-293). Adhere to ethical guidelines by avoiding in vivo studies unless explicitly permitted . For receptor-binding studies, employ molecular docking (AutoDock Vina) with crystal structures from related compounds (e.g., 1H-indazol-4-yl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.